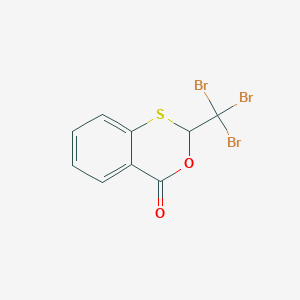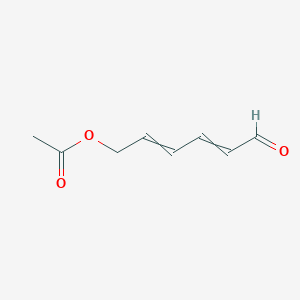![molecular formula C20H32O2 B14349973 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione CAS No. 93629-20-0](/img/structure/B14349973.png)
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dipropyldispiro[515~8~1~6~]tetradecane-7,14-dione is a complex organic compound with the molecular formula C14H20O2 It is a member of the dispiro compounds, characterized by two spiro-connected cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione typically involves the reaction of cyclohexylketene with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the dispiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, could be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dispiro structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism by which 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites and altering the function of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[5.1.5.1]tetradecane-7,14-dione: Shares a similar dispiro structure but lacks the propyl groups.
Spiro[5.5]undecane derivatives: These compounds have similar spiro-connected rings but differ in the specific substituents and ring sizes.
Uniqueness
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione is unique due to its specific propyl substitutions and the resulting steric and electronic effects. These features can influence its reactivity and interactions with other molecules, making it distinct from other dispiro compounds .
Propriétés
Numéro CAS |
93629-20-0 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
3,11-dipropyldispiro[5.1.58.16]tetradecane-7,14-dione |
InChI |
InChI=1S/C20H32O2/c1-3-5-15-7-11-19(12-8-15)17(21)20(18(19)22)13-9-16(6-4-2)10-14-20/h15-16H,3-14H2,1-2H3 |
Clé InChI |
DCPHQNRGWXKRAC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC2(CC1)C(=O)C3(C2=O)CCC(CC3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

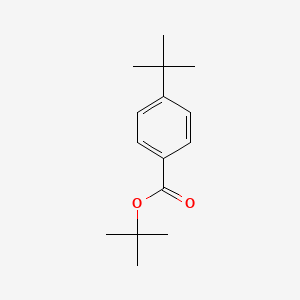

![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)

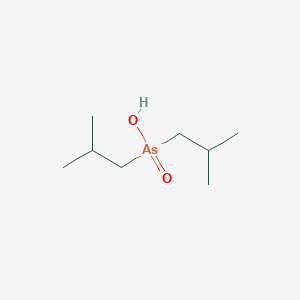
phosphanium chloride](/img/structure/B14349913.png)
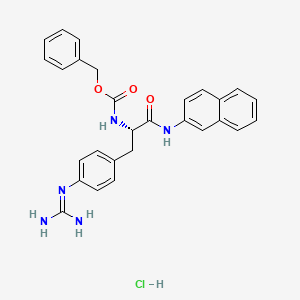
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
